molecular formula C18H26N4O2S B2687248 N-((4-butyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476449-26-0

N-((4-butyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No. B2687248
M. Wt: 362.49
InChI Key: UQMJXDPTJPEIAC-UHFFFAOYSA-N
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Description

This compound appears to be a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms in a five-membered ring. The compound has several substituents, including a butyl group, a propylthio group, a methoxybenzamide group, and a methyl group attached to the triazole ring.



Synthesis Analysis

Without specific literature or patents, it’s challenging to provide a detailed synthesis analysis. However, the synthesis would likely involve the formation of the 1,2,4-triazole ring, followed by various substitution reactions to introduce the butyl, propylthio, methoxybenzamide, and methyl groups.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms. The various substituents attached to this ring would significantly influence the compound’s physical and chemical properties.



Chemical Reactions Analysis

Again, without specific studies or literature, it’s difficult to predict the exact chemical reactions this compound might undergo. However, the presence of various functional groups like the amide and thioether could potentially participate in a variety of chemical reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents.


Scientific Research Applications

Antimicrobial Activity N-((4-butyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide and its derivatives have been explored for their antimicrobial potential. Studies have found that these compounds exhibit significant antimicrobial properties against a variety of bacterial and fungal strains. For instance, Desai, Rajpara, and Joshi (2013) synthesized a series of thiazole derivatives that showed valuable therapeutic intervention capabilities for treating microbial diseases, particularly against bacterial and fungal infections Desai, Rajpara, & Joshi, 2013. Similarly, Božić et al. (2017) demonstrated that certain derivatives have antiproliferative activity against various cancer cell lines in addition to their antimicrobial properties, indicating a broader spectrum of potential therapeutic applications Božić et al., 2017.

Enzyme Inhibition and Biological Activity The compounds derived from N-((4-butyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide also exhibit promising enzyme inhibition and biological activities. For example, research has highlighted their role in inhibiting enzymes critical for cancer cell proliferation and microbial growth. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives from various ester ethoxycarbonylhydrazones and primary amines, revealing good to moderate activities against test microorganisms, showcasing the potential for developing new antimicrobial agents Bektaş et al., 2007.

Anticancer Evaluation The anticancer properties of derivatives of N-((4-butyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide have been evaluated, with some compounds showing significant effects against various cancer cell lines. Bekircan et al. (2008) conducted a study on the synthesis and anticancer evaluation of new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, demonstrating their potential as anticancer agents by screening against a panel of 60 cell lines derived from nine cancer types Bekircan et al., 2008.

Safety And Hazards

Without specific toxicity data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

Future research could explore the potential applications of this compound, particularly given the known biological activity of many triazole derivatives. This could involve in vitro and in vivo studies to evaluate its potential therapeutic effects.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and literature would be needed. Always consult with a qualified professional or researcher when working with new compounds.


properties

IUPAC Name

N-[(4-butyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2S/c1-4-6-11-22-16(20-21-18(22)25-12-5-2)13-19-17(23)14-7-9-15(24-3)10-8-14/h7-10H,4-6,11-13H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMJXDPTJPEIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NN=C1SCCC)CNC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-butyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

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